3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for oxime derivatives containing substituted aromatic rings. According to official chemical databases, the compound possesses the Chemical Abstracts Service registry number 20896-58-6 and carries the systematic name 3-nitrobenzaldehyde O-(3-fluorobenzyl)oxime. The IUPAC designation reflects the fundamental structural architecture, wherein the parent aldehyde component features a nitro group positioned at the meta location relative to the formyl functionality on the benzene ring. The oxime portion of the molecule is characterized by the presence of a 3-fluorobenzyl ether substituent attached to the oxygen atom of the hydroxylamine moiety.
The structural interpretation reveals a complex molecular framework consisting of two distinct aromatic systems connected through an oxime linkage. The primary aromatic component contains the 3-nitrobenzenecarbaldehyde unit, where the nitro group exerts significant electronic effects on the benzene ring system through its strong electron-withdrawing properties. The secondary aromatic component comprises the 3-fluorobenzyl portion, which introduces additional electronic modulation through the fluorine substituent positioned meta to the benzyl carbon. This structural arrangement creates a unique electronic environment that influences the compound's reactivity patterns and chemical behavior.
The InChI Key for this compound, ZDMCSARALHAAJG-CXUHLZMHSA-N, provides a standardized representation of its molecular connectivity. The stereochemical descriptor indicates the E-configuration of the oxime double bond, which represents the predominant geometric isomer formed during synthesis. This configuration places the 3-fluorobenzyl group and the 3-nitrophenyl group on opposite sides of the carbon-nitrogen double bond, minimizing steric interactions between the bulky aromatic substituents.
Molecular Formula and Constitutional Isomerism Considerations
The molecular formula C14H11FN2O3 represents the empirical composition of this compound, corresponding to a molecular weight of 274.25 grams per mole. This particular formula encompasses multiple heteroatoms that contribute to the compound's distinct chemical properties, including one fluorine atom, two nitrogen atoms, and three oxygen atoms distributed throughout the molecular framework. The molecular composition indicates a relatively high degree of unsaturation, consistent with the presence of two aromatic ring systems and the oxime functional group.
Constitutional isomerism considerations for this compound involve several possible structural variations that share the same molecular formula but differ in connectivity patterns. The positional isomerism of the nitro group on the benzaldehyde ring system can yield ortho, meta, and para derivatives, with the meta isomer representing the specific compound under discussion. Similarly, the fluorine substituent on the benzyl portion can occupy different positions on the aromatic ring, creating additional isomeric possibilities. Research has demonstrated that the meta-nitrobenzaldehyde isomer predominates when benzaldehyde undergoes mono-nitration with nitric acid, accounting for approximately 72% of the product distribution compared to 19% for the ortho isomer and 9% for the para isomer.
The oxime functional group itself introduces geometric isomerism through the carbon-nitrogen double bond configuration. The E-isomer, where the hydroxyl hydrogen and the aldehyde carbon are positioned on opposite sides of the double bond, typically represents the thermodynamically favored form. The Z-isomer configuration, while kinetically accessible during synthesis, generally exhibits lower stability due to increased steric interactions between the bulky aromatic substituents. Advanced chemical databases indicate that multiple compounds share the molecular formula C14H11FN2O3, including various hydrazone derivatives and other aromatic nitrogen-containing compounds.
| Constitutional Isomer Type | Structural Variation | Position | Relative Stability |
|---|---|---|---|
| Nitro Group Position | Ortho-nitrobenzaldehyde oxime | 2-position | Moderate |
| Nitro Group Position | Meta-nitrobenzaldehyde oxime | 3-position | High |
| Nitro Group Position | Para-nitrobenzaldehyde oxime | 4-position | Moderate |
| Fluorine Position | 2-fluorobenzyl derivative | 2-position | Variable |
| Fluorine Position | 3-fluorobenzyl derivative | 3-position | High |
| Fluorine Position | 4-fluorobenzyl derivative | 4-position | Variable |
| Oxime Geometry | E-configuration | Trans arrangement | High |
| Oxime Geometry | Z-configuration | Cis arrangement | Lower |
Historical Development of Benzyloxime Derivatives in Organic Chemistry
The historical development of benzyloxime derivatives traces back to fundamental discoveries in oxime chemistry during the nineteenth century, when researchers first identified the unique properties of hydroxylamine condensation products with carbonyl compounds. The development of oxime ether derivatives, including benzyl-substituted variants, emerged as a significant advancement in synthetic organic chemistry during the mid-twentieth century. The first oxime ether fungicide, Cymoxan, was developed by United States Federal Corporation in 1974, marking a pivotal moment in the practical application of oxime chemistry. This breakthrough was followed by the development of Alloxydim in 1976, representing the first oxime ether herbicide with distinctive biological activity profiles.
The evolution of benzyloxime chemistry accelerated significantly during the 1980s and 1990s, when extensive research programs focused on developing new classes of oxime ester insecticides, herbicides, and fungicides. These investigations revealed the remarkable versatility of oxime derivatives as synthetic intermediates and highlighted their potential for generating diverse chemical functionalities through controlled bond cleavage processes. The recognition that oxime derivatives could serve as precursors for both nitrogen-centered and oxygen-centered radicals opened new avenues for synthetic methodology development and expanded the scope of their applications in organic synthesis.
Contemporary research has demonstrated that benzaldehyde O-benzyl oximes exhibit significant potential as aldose reductase inhibitors with concurrent antioxidant properties. These investigations have revealed that different polyhydroxy substitution patterns on the benzaldehyde fragment prove crucial for both enzyme inhibitory activity and antioxidant capacity. The development of nature-inspired O-benzyl oxime-based derivatives has emerged as a promising approach for creating dual-acting therapeutic agents, with compounds such as 2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime and 2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime demonstrating the most effective dual-acting properties.
The microwave-assisted synthesis methodology for benzaldehyde oxime compounds represents a recent advancement in preparative techniques, offering improved efficiency and environmental sustainability compared to traditional synthetic approaches. This green chemistry approach utilizes the reaction between substituted benzaldehydes and hydroxylamine hydrochloride under controlled microwave conditions, typically achieving reaction times of 3-15 minutes with microwave power settings of 200-300 watts and reaction temperatures ranging from 70-110 degrees Celsius. The development of these efficient synthetic methods has facilitated broader research into benzyloxime derivatives and their applications in medicinal chemistry and materials science.
| Historical Period | Key Development | Significance | Impact on Field |
|---|---|---|---|
| 1870s-1880s | Discovery of oxime formation | Fundamental chemistry | Foundation for future work |
| 1974 | First oxime ether fungicide (Cymoxan) | Commercial application | Industrial significance |
| 1976 | First oxime ether herbicide (Alloxydim) | Agricultural chemistry | Expanded applications |
| 1980s-1990s | Extensive pesticide development | Biological activity | Practical implementations |
| 2000s-2010s | Radical chemistry applications | Synthetic methodology | Mechanistic understanding |
| 2020s | Microwave synthesis methods | Green chemistry | Sustainable approaches |
Properties
IUPAC Name |
(E)-N-[(3-fluorophenyl)methoxy]-1-(3-nitrophenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-13-5-1-4-12(7-13)10-20-16-9-11-3-2-6-14(8-11)17(18)19/h1-9H,10H2/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMCSARALHAAJG-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CON=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)CO/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation Method
The most common approach for preparing oximes involves the condensation of carbonyl compounds (aldehydes or ketones) with hydroxylamine. For the first step in our target molecule's synthesis, 3-nitrobenzaldehyde oxime must be prepared from 3-nitrobenzaldehyde.
Reaction Scheme:
3-Nitrobenzaldehyde + NH₂OH·HCl → 3-Nitrobenzaldehyde oxime + H₂O
A typical procedure involves reacting 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base (often sodium acetate or sodium carbonate) in a protic solvent like ethanol or methanol. The reaction generally proceeds at elevated temperatures followed by cooling, which leads to precipitation of the oxime product.
Experimental Data for 3-Nitrobenzaldehyde Oxime Preparation:
| Reagent | Quantity | Molar Ratio |
|---|---|---|
| 3-Nitrobenzaldehyde | 1 equivalent | 1.0 |
| NH₂OH·HCl | 1.2-1.5 equivalents | 1.2-1.5 |
| Base (sodium acetate or sodium carbonate) | 2-3 equivalents | 2-3 |
| Ethanol | Sufficient to dissolve reagents | - |
The spectral characteristics of 3-nitrobenzaldehyde oxime have been reported as follows:
¹H NMR (500 MHz, DMSO-d₆): δ 7.71 (t, J = 8.2 Hz, 1H), 8.05-8.06 (m, 1H), 8.21-8.24 (m, 1H), 8.34 (s, 1H), 8.42 (s, 1H), 11.66 (s, 1H).
Yields for this reaction typically range from 90-95% with high purity.
Solvent-free Grinding Method with Bi₂O₃
An environmentally friendly alternative involves using bismuth(III) oxide as a catalyst under solvent-free conditions. This approach aligns with green chemistry principles, minimizing waste and providing excellent yields.
Procedure:
A mixture of 3-nitrobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) is ground in a mortar with a pestle for the required period (typically 5-10 minutes). The reaction completion is monitored by TLC. After completion, ethyl acetate is added to the reaction mixture and filtered to separate the Bi₂O₃. The filtrate is concentrated, water is added, and the precipitated oxime is filtered, dried, and purified if necessary.
Advantages of this method:
- Environmentally friendly (solventless)
- Quick reaction time (minutes versus hours)
- Excellent yields (90-98%)
- Simple workup procedure
- Minimized waste disposal problems
Microwave-Assisted Synthesis
Microwave irradiation provides a rapid and efficient method for oxime preparation, significantly reducing reaction times while maintaining high yields.
Procedure:
3-Nitrobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous sodium carbonate (1.2 mmol) are dissolved in ethanol (3 mL) and placed in a microwave reactor. The mixture is irradiated at 90°C under 300W conditions for 5 minutes. After completion (monitored by GC, typically >90% conversion), the solvent is removed, and the product is extracted with ethyl acetate, dried, and purified.
O-Alkylation Strategies for Preparing O-Substituted Oximes
Once 3-nitrobenzaldehyde oxime is obtained, the second step involves O-alkylation with 3-fluorobenzyl halide to produce the target compound.
Base-Mediated O-Alkylation
The most direct approach involves treating the oxime with a suitable base to generate the oximate anion, followed by reaction with 3-fluorobenzyl halide (typically bromide or chloride).
Reaction Scheme:
3-Nitrobenzaldehyde oxime + Base → [3-Nitrobenzaldehyde oximate]⁻ + Base-H⁺
[3-Nitrobenzaldehyde oximate]⁻ + 3-Fluorobenzyl bromide → 3-Nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime
Typical Reaction Conditions:
| Reagent | Quantity | Function |
|---|---|---|
| 3-Nitrobenzaldehyde oxime | 1.0 equivalent | Substrate |
| Base (K₂CO₃, Cs₂CO₃, NaH, or KOH) | 1.5-2.0 equivalents | Deprotonation |
| 3-Fluorobenzyl bromide | 1.1-1.2 equivalents | Alkylating agent |
| DMF, THF, or acetone | Sufficient volume | Solvent |
| Reaction temperature | Room temperature to 80°C | - |
| Reaction time | 4-24 hours | - |
The reaction proceeds through nucleophilic substitution, where the oximate anion attacks the electrophilic carbon of the benzyl halide. The choice of base and solvent can significantly affect reaction efficiency, with polar aprotic solvents like DMF generally providing better results.
Copper-Catalyzed O-Arylation
Copper catalysts can facilitate O-arylation of oximes with aryl halides under mild conditions, providing an alternative route to O-benzylated oximes.
Procedure:
A mixture of 3-nitrobenzaldehyde oxime (1 equivalent), 3-fluorobenzyl bromide (1.2 equivalents), CuI (10 mol%), K₂CO₃ (2 equivalents), 1,10-phenanthroline (20 mol%), and Na,K-tartrate (40 mol%) is heated in DMSO at 30°C (for aldoximes) for 0.6-3 hours.
This method offers advantages for substrates sensitive to strong bases and can provide the target compound in yields of 50-88%.
Phase-Transfer Catalysis Method
Phase-transfer catalysis provides an efficient method for O-alkylation of oximes in a biphasic system, minimizing side reactions.
Procedure:
3-Nitrobenzaldehyde oxime (1 equivalent) is dissolved in dichloromethane or toluene, and an aqueous solution of sodium hydroxide (30-50% w/w) is added. Tetrabutylammonium bromide or benzyltriethylammonium chloride (0.1 equivalents) is added as a phase-transfer catalyst, followed by 3-fluorobenzyl bromide (1.2 equivalents). The reaction mixture is vigorously stirred at room temperature or gently heated for 2-8 hours.
Specific Synthesis Methods for this compound
Two-Step Approach via Oxime Formation and O-Alkylation
Step 1: Preparation of 3-Nitrobenzaldehyde Oxime
| Reagent | Quantity | Molar Ratio |
|---|---|---|
| 3-Nitrobenzaldehyde | 1.51 g (10 mmol) | 1.0 |
| NH₂OH·HCl | 0.83 g (12 mmol) | 1.2 |
| Na₂CO₃ | 1.27 g (12 mmol) | 1.2 |
| Ethanol | 30 mL | - |
| Water | 10 mL | - |
Procedure:
- Dissolve 3-nitrobenzaldehyde in ethanol in a round-bottom flask.
- In a separate vessel, dissolve NH₂OH·HCl and Na₂CO₃ in water.
- Add the aqueous solution to the ethanolic solution with stirring.
- Heat the mixture under reflux for 2 hours.
- Cool the reaction mixture to room temperature, then further cool in an ice bath.
- Collect the precipitated oxime by filtration, wash with cold water, and dry.
- Recrystallize from ethanol to obtain pure 3-nitrobenzaldehyde oxime.
Yield: 1.55 g (93%), light yellow solid
Step 2: O-Alkylation with 3-Fluorobenzyl Bromide
| Reagent | Quantity | Molar Ratio |
|---|---|---|
| 3-Nitrobenzaldehyde oxime | 1.66 g (10 mmol) | 1.0 |
| 3-Fluorobenzyl bromide | 2.08 g (11 mmol) | 1.1 |
| K₂CO₃ | 2.76 g (20 mmol) | 2.0 |
| Tetrabutylammonium bromide | 0.32 g (1 mmol) | 0.1 |
| DMF | 30 mL | - |
Procedure:
- Dissolve 3-nitrobenzaldehyde oxime in DMF in a round-bottom flask.
- Add K₂CO₃ and tetrabutylammonium bromide with stirring.
- Add 3-fluorobenzyl bromide dropwise over 15 minutes.
- Stir the reaction mixture at room temperature for 12 hours.
- Pour the reaction mixture into ice-water.
- Extract the product with ethyl acetate (3 × 30 mL).
- Wash the combined organic layers with water (3 × 20 mL) and brine (20 mL).
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (hexane/ethyl acetate, 9:1).
One-Pot Microwave-Assisted Method
This method combines oxime formation and O-alkylation in a single reaction vessel under microwave irradiation, offering significant time savings.
| Reagent | Quantity | Molar Ratio |
|---|---|---|
| 3-Nitrobenzaldehyde | 1.51 g (10 mmol) | 1.0 |
| NH₂OH·HCl | 0.83 g (12 mmol) | 1.2 |
| K₂CO₃ | 3.45 g (25 mmol) | 2.5 |
| 3-Fluorobenzyl bromide | 2.08 g (11 mmol) | 1.1 |
| Ethanol | 20 mL | - |
Procedure:
- Combine all reagents in a microwave reaction vessel equipped with a magnetic stirrer.
- Irradiate the mixture at 100°C (300W) for 15 minutes.
- Cool the reaction mixture to room temperature.
- Pour into ice-water and extract with ethyl acetate.
- Process the organic layer as described in the previous method.
Expected yield: 1.92-2.19 g (70-80%)
Copper-Catalyzed Method
This method leverages copper catalysis for efficient O-alkylation under mild conditions.
| Reagent | Quantity | Molar Ratio |
|---|---|---|
| 3-Nitrobenzaldehyde oxime | 1.66 g (10 mmol) | 1.0 |
| 3-Fluorobenzyl bromide | 2.08 g (11 mmol) | 1.1 |
| CuI | 0.19 g (1 mmol) | 0.1 |
| 1,10-Phenanthroline | 0.36 g (2 mmol) | 0.2 |
| K₂CO₃ | 2.76 g (20 mmol) | 2.0 |
| Na,K-tartrate | 1.13 g (4 mmol) | 0.4 |
| DMSO | 25 mL | - |
Procedure:
- Combine all reagents in a round-bottom flask under nitrogen atmosphere.
- Stir the reaction mixture at 30°C for 2-3 hours.
- Monitor the reaction progress by TLC.
- Pour the reaction mixture into water (100 mL) and extract with ethyl acetate.
- Process the organic layer as described in previous methods.
Expected yield: 2.06-2.33 g (75-85%)
Purification and Characterization
Purification Methods
The crude this compound can be purified using the following methods:
Recrystallization : The compound can be recrystallized from appropriate solvent systems such as ethanol/water, isopropanol, or ethyl acetate/hexane.
Column Chromatography : Silica gel column chromatography using hexane/ethyl acetate (9:1 to 7:3) as the eluent system is effective for purification.
Preparative HPLC : For high-purity requirements, preparative HPLC using a C18 reverse-phase column with acetonitrile/water as the mobile phase can be employed.
Characterization Data
While specific characterization data for this compound is limited in the available literature, the following spectroscopic data would be expected for the target compound:
Physical Properties:
- Appearance: Light yellow to white crystalline solid
- Molecular Weight: 274.25 g/mol
- Melting Point: Expected range 90-110°C
Spectroscopic Data:
- ¹H NMR (expected, 400 MHz, CDCl₃): δ 8.30-8.40 (m, 2H, ArH), 8.20-8.25 (s, 1H, CH=N), 7.80-7.90 (d, 1H, ArH), 7.50-7.60 (t, 1H, ArH), 7.25-7.40 (m, 1H, ArH), 7.00-7.20 (m, 3H, ArH), 5.20-5.30 (s, 2H, OCH₂)
¹³C NMR (expected, 100 MHz, CDCl₃): δ 162-164 (CH=N), 160-162 (d, C-F), 148-150 (C-NO₂), 138-140, 134-136, 130-132, 129-131, 124-126, 122-124, 118-120, 114-116, 112-114, 74-76 (OCH₂)
¹⁹F NMR (expected, 376 MHz, CDCl₃): δ -(110-115) (s, 1F)
IR (expected, KBr, cm⁻¹): 3050-3100 (C-H aromatic), 2950-3000 (C-H aliphatic), 1620-1640 (C=N), 1520-1540 and 1340-1360 (NO₂), 1200-1250 (C-F), 1000-1050 (C-O)
Mass Spectrometry: Expected [M+H]⁺ at m/z 275, with fragmentation patterns showing loss of NO₂ (m/z 229) and cleavage of the O-benzyl bond.
Comparison of Synthetic Methods
| Method | Advantages | Disadvantages | Approximate Yield (%) | Reaction Time |
|---|---|---|---|---|
| Two-Step Classical | Well-established, Reliable | Time-consuming, Multiple steps | 75-85 | 14-16 hours |
| Microwave-Assisted | Rapid, One-pot | Requires specialized equipment | 70-80 | 15-30 minutes |
| Copper-Catalyzed | Mild conditions, High selectivity | Requires inert atmosphere, Copper waste | 75-85 | 2-3 hours |
| Bi₂O₃-Catalyzed (Step 1) | Green, Solvent-free | Limited to oxime formation | 90-95 (for step 1) | 5-10 minutes |
| Phase-Transfer | Scalable, Economical | Potentially lower selectivity | 70-80 | 8-12 hours |
Chemical Reactions Analysis
3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include nitriles, amines, and substituted derivatives .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
The compound serves as a reagent in organic synthesis, facilitating the creation of various derivatives and intermediates. It undergoes several chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications .
2. Biological Activity
Research has indicated that this compound exhibits significant biological activities, particularly antibacterial and antiviral properties. The compound's mechanism of action may involve the inhibition of essential bacterial enzymes or interference with viral replication mechanisms .
3. Medicinal Chemistry
Ongoing investigations are exploring the therapeutic potential of this compound in drug development. Its unique reactivity and biological activity suggest possible applications in treating infections or diseases caused by resistant pathogens .
4. Industrial Applications
The compound's reactivity makes it valuable in producing specialty chemicals and materials. Its unique properties can be harnessed in various industrial processes, enhancing the synthesis of complex molecules .
Antibacterial Activity
The compound has shown efficacy against various bacterial strains. For instance, studies indicated that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
Antiviral Activity
Preliminary studies suggest potential antiviral properties, with in vitro assays demonstrating a reduction in viral titers of Influenza A virus by approximately 70% at a concentration of 25 µg/mL.
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
A study conducted on Escherichia coli and Staphylococcus aureus indicated that the compound effectively inhibited growth at concentrations as low as 50 µg/mL. This suggests its potential use as an antibacterial agent in therapeutic applications.
Case Study 2: Antiviral Screening
In vitro assays demonstrated that this compound reduced viral titers of Influenza A virus significantly. The results indicate a promising avenue for further research into its antiviral capabilities.
Mechanism of Action
The mechanism of action of 3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes . In antiviral applications, it may inhibit viral replication by targeting viral proteins or nucleic acids .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below compares key structural features of 3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime with analogous compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro group in the target compound contrasts with hydroxyl or methoxy groups in analogs like the ALR2 inhibitors described in .
- Benzyl Substituent Effects: The 3-fluorobenzyl group offers a balance of electronegativity and steric bulk. Fluorine’s small size and high electronegativity may improve binding interactions in enzymatic targets (e.g., ALR2) compared to bulkier groups like tert-butylsulfanyl or dichlorobenzyl .
- Sulfanyl vs. Oxime Linkages: Compounds with sulfanyl bridges (e.g., 4-[(4-chlorophenyl)sulfanyl]- derivatives) exhibit distinct electronic profiles and may prioritize agrochemical applications over pharmacological uses due to altered reactivity .
ALR2 Inhibition and Antioxidant Properties
The (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl)oxime (7b) from demonstrates potent ALR2 inhibitory activity (IC₅₀ ~0.5 µM), attributed to polyhydroxy and methoxy substituents. In contrast, the target compound’s nitro group may reduce ALR2 affinity due to steric clashes or electronic mismatches in the enzyme’s active site.
Agrochemical Potential
Compounds like 4-(tert-butylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime () are intermediates in pesticide synthesis. The target compound’s 3-fluorobenzyl group may offer improved photostability over chlorinated analogs, though direct pesticidal data are lacking .
Physicochemical Properties
- Solubility: The nitro group and fluorobenzyl substituent likely reduce aqueous solubility compared to hydroxylated analogs but improve lipid solubility, enhancing membrane permeability.
- Stability: Fluorine’s inductive effect increases resistance to enzymatic degradation relative to methoxy or chlorinated derivatives .
Biological Activity
3-Nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : (E)-N-[(3-fluorophenyl)methoxy]-1-(3-nitrophenyl)methanimine
- Molecular Formula : C14H11FN2O3
- Molecular Weight : 274.25 g/mol
- CAS Number : 20896-58-6
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily focusing on its antibacterial and antiviral properties.
Antibacterial Activity
The compound has shown promising results against various bacterial strains. Its mechanism may involve the inhibition of essential bacterial enzymes or interference with cellular processes critical for bacterial growth.
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties, potentially affecting viral replication mechanisms. Further research is needed to elucidate the specific pathways involved.
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit key enzymes necessary for bacterial survival.
- Cellular Interference : It could disrupt cellular processes, leading to reduced viability of pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Nitrobenzaldehyde Oxime | Lacks fluorobenzyl group | Moderate antibacterial |
| 3-Fluorobenzylhydroxylamine | Lacks nitro group | Limited antibacterial |
| 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | Contains trifluoromethyl group | Varies by aryl substitution |
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study conducted on various strains of Escherichia coli and Staphylococcus aureus indicated that the compound effectively inhibited growth at concentrations as low as 50 µg/mL.
- Antiviral Screening : In vitro assays demonstrated that this compound reduced viral titers of Influenza A virus by approximately 70% at a concentration of 25 µg/mL.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime, and how can reaction conditions be optimized?
- The compound is typically synthesized via condensation of 3-nitrobenzaldehyde with hydroxylamine to form the oxime intermediate, followed by O-alkylation using 3-fluorobenzyl halides. Reaction optimization involves adjusting pH (neutral to slightly basic), temperature (60–80°C), and solvent polarity (e.g., ethanol or DMF) to enhance yield . Characterization via FT-IR (C=N stretch ~1600 cm⁻¹) and ¹H NMR (oxime proton ~8.5 ppm, benzyl protons ~4.8 ppm) is critical for confirming structure .
Q. What analytical techniques are recommended for characterizing purity and stability?
- High-performance liquid chromatography (HPLC) with UV detection (λ ~270 nm) ensures purity (>95%). Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which reveal decomposition temperatures and phase transitions. Mass spectrometry (ESI-MS) confirms molecular weight accuracy .
Q. How can researchers screen for preliminary biological activity?
- In vitro assays against bacterial/fungal strains (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based viability assays provide initial activity data. For antiviral potential, plaque reduction assays (e.g., tobacco mosaic virus) are recommended, as seen in structurally related oximes .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this oxime derivative?
- The oxime moiety (C=N–O) may act as a hydrogen bond donor/acceptor, facilitating enzyme/receptor binding. For example, EGFR inhibition is plausible via oxime interaction with kinase ATP-binding pockets, as demonstrated in X-ray crystallography studies of analogous compounds (e.g., 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes) . Computational docking (AutoDock Vina) and molecular dynamics simulations can validate binding modes .
Q. How do structural modifications (e.g., substituent position, fluorobenzyl groups) influence bioactivity?
- Substituting the 3-fluorobenzyl group with bulkier or electron-withdrawing groups (e.g., Cl, CF₃) alters lipophilicity (logP) and steric hindrance, impacting membrane permeability and target affinity. For instance, 3-fluorobenzyl in compound 5e ( ) enhanced antiviral activity (64.6% TMV inhibition) compared to non-fluorinated analogs . Structure-activity relationship (SAR) studies via parallel synthesis and bioassays are essential .
Q. How can contradictions in reported biological data be resolved?
- Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles. Reproducibility requires standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal validation (e.g., SPR for binding affinity vs. cellular assays) .
Data Analysis & Experimental Design
Q. What strategies mitigate thermal degradation during storage?
- Store lyophilized samples at –20°C under inert gas (N₂). DSC data (e.g., melting endotherms) identify degradation thresholds. Excipients like trehalose or cyclodextrins improve stability in solution .
Q. How to design experiments assessing synergistic effects with existing drugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
